5-(4-(4-Bromobenzyloxy)-3-methoxybenzylidene)imidazolidine-2,4-dione
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Overview
Description
(5E)-5-({4-[(4-BROMOPHENYL)METHOXY]-3-METHOXYPHENYL}METHYLIDENE)IMIDAZOLIDINE-2,4-DIONE is a synthetic organic compound that belongs to the class of imidazolidinediones This compound is characterized by the presence of a bromophenyl group and methoxy substituents, which contribute to its unique chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (5E)-5-({4-[(4-BROMOPHENYL)METHOXY]-3-METHOXYPHENYL}METHYLIDENE)IMIDAZOLIDINE-2,4-DIONE typically involves the condensation of 4-bromophenylmethoxy and 3-methoxyphenylmethoxy derivatives with imidazolidine-2,4-dione under specific reaction conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and an appropriate solvent like dimethylformamide or tetrahydrofuran. The reaction mixture is then heated to a specific temperature to facilitate the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions using automated reactors. The process includes precise control of reaction parameters such as temperature, pressure, and reaction time to ensure high yield and purity of the final product. Purification steps such as recrystallization or chromatography may be employed to obtain the compound in its pure form.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically in the presence of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromophenyl group in the compound makes it susceptible to nucleophilic substitution reactions, where the bromine atom can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium methoxide in methanol.
Major Products:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
(5E)-5-({4-[(4-BROMOPHENYL)METHOXY]-3-METHOXYPHENYL}METHYLIDENE)IMIDAZOLIDINE-2,4-DIONE has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (5E)-5-({4-[(4-BROMOPHENYL)METHOXY]-3-METHOXYPHENYL}METHYLIDENE)IMIDAZOLIDINE-2,4-DIONE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
Allylamine: An organic compound with a similar structure but different functional groups.
Li2MnP2S6: A compound with similar redox properties but different applications.
Uniqueness: (5E)-5-({4-[(4-BROMOPHENYL)METHOXY]-3-METHOXYPHENYL}METHYLIDENE)IMIDAZOLIDINE-2,4-DIONE is unique due to its specific combination of bromophenyl and methoxy groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C18H15BrN2O4 |
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Molecular Weight |
403.2 g/mol |
IUPAC Name |
(5E)-5-[[4-[(4-bromophenyl)methoxy]-3-methoxyphenyl]methylidene]imidazolidine-2,4-dione |
InChI |
InChI=1S/C18H15BrN2O4/c1-24-16-9-12(8-14-17(22)21-18(23)20-14)4-7-15(16)25-10-11-2-5-13(19)6-3-11/h2-9H,10H2,1H3,(H2,20,21,22,23)/b14-8+ |
InChI Key |
DYWMUHUJXZYYSC-RIYZIHGNSA-N |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=C/2\C(=O)NC(=O)N2)OCC3=CC=C(C=C3)Br |
Canonical SMILES |
COC1=C(C=CC(=C1)C=C2C(=O)NC(=O)N2)OCC3=CC=C(C=C3)Br |
Origin of Product |
United States |
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